2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and a fluorophenyl group. These structural features contribute to its potential biological activities and applications in scientific research.
Preparation Methods
The synthesis of 2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The synthetic route may include:
Formation of the Piperazine Ring: This step involves the reaction of appropriate amines with dihaloalkanes under basic conditions to form the piperazine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions.
Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidine ring.
Coupling Reactions: The final step involves coupling the piperazine, fluorophenyl, and pyrimidine intermediates through various coupling reactions, such as Suzuki or Heck coupling, to form the desired compound.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Pharmacology: It is investigated for its potential to interact with various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.
Biological Research: The compound’s interactions with cellular pathways and its effects on cell viability and proliferation are of interest in cancer research.
Industrial Applications: Its unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are observed.
Comparison with Similar Compounds
Similar compounds to 2-({6-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-4-YL}SULFANYL)-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE include:
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is a novel inhibitor of equilibrative nucleoside transporters (ENTs) and shows selectivity towards ENT2 over ENT1.
1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones: These compounds target poly (ADP-ribose) polymerase in human breast cancer cells and exhibit moderate to significant efficacy against cancer cell lines.
Properties
Molecular Formula |
C26H29FN6OS |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C26H29FN6OS/c27-22-8-4-5-9-23(22)31-12-14-32(15-13-31)24-18-25(29-20-28-24)35-19-26(34)33-16-10-30(11-17-33)21-6-2-1-3-7-21/h1-9,18,20H,10-17,19H2 |
InChI Key |
VTYLVBUDCZZMTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC(=C3)N4CCN(CC4)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.